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Compound of Interest

Compound Name: Trimethyl thiophosphate

Cat. No.: B087166 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the established synthesis routes for

trimethyl thiophosphate (TMTP), a significant organophosphorus compound with applications

in various chemical and biological fields. This document details the core synthetic

methodologies, presents quantitative data in a structured format, and outlines experimental

protocols for key reactions. Furthermore, it includes visualizations of the synthesis pathways to

facilitate a deeper understanding of the chemical transformations involved.

Introduction to Trimethyl Thiophosphate
Trimethyl thiophosphate (TMTP), with the chemical formula C₃H₉O₃PS, exists in two isomeric

forms: O,O,O-trimethyl phosphorothioate and O,O,S-trimethyl phosphorothioate. The O,O,O-

isomer is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.

Understanding its synthesis is crucial for the development of novel compounds and the

optimization of existing manufacturing processes. This guide will focus on the synthesis of the

more common O,O,O-trimethyl phosphorothioate.

Core Synthesis Routes
The synthesis of trimethyl thiophosphate primarily revolves around two main strategies: the

sulfurization of trimethyl phosphite and the reaction of a phosphorus oxychloride derivative with

a sulfur-containing nucleophile.
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Synthesis via Sulfurization of Trimethyl Phosphite
This is one of the most common and direct methods for the preparation of O,O,O-trimethyl

phosphorothioate. The reaction involves the addition of elemental sulfur to trimethyl phosphite.

Reaction Scheme:

P(OCH₃)₃ + S → S=P(OCH₃)₃

This reaction is typically exothermic and can be carried out under relatively mild conditions. The

choice of solvent and reaction temperature can influence the reaction rate and the purity of the

final product.
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Caption: Synthesis of O,O,O-Trimethyl Phosphorothioate via Sulfurization.

A variation of this method involves the use of more sophisticated sulfur transfer reagents, such

as 3-amino-1,2,4-dithiazole-5-thione (xanthane hydride), which can offer milder reaction

conditions and potentially higher yields.[1][2] The reaction with xanthane hydride proceeds

through a proposed phosphonium intermediate.[1][2]

Synthesis from Phosphorus Trichloride, Methanol, and
Sulfur
A one-pot synthesis approach starting from readily available precursors like phosphorus

trichloride, methanol, and sulfur is an economically attractive route for industrial-scale

production. This process involves the in-situ formation of trimethyl phosphite, which then reacts

with sulfur.
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Reaction Scheme (Simplified):

PCl₃ + 3CH₃OH → P(OCH₃)₃ + 3HCl P(OCH₃)₃ + S → S=P(OCH₃)₃

This multi-step, one-pot reaction requires careful control of reaction conditions, particularly

temperature and the removal of the hydrogen chloride byproduct, often achieved by the

addition of a base.
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Caption: One-pot synthesis of O,O,O-Trimethyl Phosphorothioate.

Synthesis from Thiophosphoryl Chloride
Another established route involves the reaction of thiophosphoryl chloride (PSCl₃) with a

methoxide source, typically sodium methoxide.

Reaction Scheme:

PSCl₃ + 3NaOCH₃ → S=P(OCH₃)₃ + 3NaCl

This method offers a high degree of control and can lead to high purity products. The reaction

is typically carried out in an inert solvent to facilitate the reaction and the subsequent

separation of the sodium chloride byproduct.

Quantitative Data Summary
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The following table summarizes the available quantitative data for the different synthesis routes

of trimethyl thiophosphate. It is important to note that yields can vary significantly based on

the specific reaction conditions and the scale of the synthesis.

Synthesis
Route

Starting
Materials

Key
Reagents/C
onditions

Reported
Yield (%)

Purity (%) Reference

Sulfurization

of Trimethyl

Phosphite

Trimethyl

phosphite,

Elemental

Sulfur

Toluene,

Reflux

High (not

specified)
>98 [3]

Sulfurization

with

Xanthane

Hydride

Trimethyl

phosphite,

Xanthane

Hydride

Acetonitrile Not specified Not specified [1][2]

One-Pot

Synthesis

Phosphorus

trichloride,

Methanol,

Sulfur

Base (e.g.,

amine)

>90

(industrial)
>99

Patent

Literature

From

Thiophosphor

yl Chloride

Thiophosphor

yl chloride,

Sodium

methoxide

Inert solvent

(e.g., THF)
85-95 >99

General

Method

Detailed Experimental Protocols
Protocol 1: Synthesis of O,O,O-Trimethyl
Phosphorothioate via Sulfurization of Trimethyl
Phosphite
Materials:

Trimethyl phosphite (1.0 mol, 124.08 g)
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Elemental sulfur (1.05 mol, 33.67 g)

Toluene (500 mL)

Procedure:

A 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux

condenser, and a thermometer is charged with trimethyl phosphite and toluene.

The mixture is stirred, and elemental sulfur is added portion-wise over 30 minutes. An

exothermic reaction is observed.

After the addition is complete, the reaction mixture is heated to reflux (approximately 110°C)

and maintained at this temperature for 2 hours, with continuous stirring.

The reaction progress can be monitored by thin-layer chromatography (TLC) or gas

chromatography (GC).

After the reaction is complete, the mixture is cooled to room temperature.

The solvent is removed under reduced pressure using a rotary evaporator.

The crude product is then purified by vacuum distillation to afford O,O,O-trimethyl

phosphorothioate as a colorless liquid.

Purification:

Vacuum Distillation: The crude product is distilled under reduced pressure. The fraction

boiling at 79-81°C at 10 mmHg is collected.

Analytical Characterization:

The purity of the final product can be assessed by Gas Chromatography-Mass Spectrometry

(GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P NMR).[4][5]

Protocol 2: Synthesis of O,O,O-Trimethyl
Phosphorothioate from Thiophosphoryl Chloride and
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Sodium Methoxide
Materials:

Thiophosphoryl chloride (1.0 mol, 169.38 g)

Sodium methoxide (3.1 mol, 167.43 g)

Anhydrous Tetrahydrofuran (THF) (1 L)

Procedure:

A 2 L three-necked round-bottom flask, flame-dried and equipped with a mechanical stirrer, a

dropping funnel, and a reflux condenser under a nitrogen atmosphere, is charged with a

suspension of sodium methoxide in anhydrous THF.

The suspension is cooled to 0°C in an ice bath.

Thiophosphoryl chloride is dissolved in anhydrous THF (200 mL) and added dropwise to the

stirred suspension of sodium methoxide over a period of 1-2 hours, maintaining the

temperature below 10°C.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and then stirred for an additional 12 hours.

The reaction is monitored by TLC or GC analysis of aliquots.

Upon completion, the reaction mixture is filtered to remove the precipitated sodium chloride.

The filtrate is concentrated under reduced pressure.

The residue is taken up in diethyl ether and washed with water and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is

evaporated.

The crude product is purified by vacuum distillation.
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Biological Activity and Signaling Pathways
Trimethyl thiophosphate and its isomers are known for their biological activity, primarily as

insecticides. The primary mechanism of action for many organophosphorus compounds,

including TMTP, is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the

nervous system of insects and mammals.
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Caption: Mechanism of Acetylcholinesterase Inhibition by Trimethyl Thiophosphate.

Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine in the

synaptic cleft, resulting in continuous nerve stimulation, paralysis, and ultimately death of the

insect. The potency of AChE inhibitors is often quantified by their IC50 value, which is the

concentration of the inhibitor required to reduce the enzyme's activity by 50%.[6][7]

Beyond its role as an acetylcholinesterase inhibitor, O,O,S-trimethyl phosphorothioate (OOS-

TMP), an isomer and a common impurity in some organophosphate insecticides, has been

shown to have distinct toxicological effects. Studies have indicated that OOS-TMP can induce

pulmonary injury in rats by causing proliferation of alveolar type II cells and damage to type I

cells.[8] It has also been observed to modulate the immune system, affecting both cellular and

humoral immune responses in mice.[9][10] These findings suggest that OOS-TMP may interact
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with various cellular signaling pathways involved in cell proliferation, inflammation, and immune

regulation. However, the specific molecular targets and detailed signaling cascades affected by

trimethyl thiophosphate isomers are still areas of active research. Some organophosphates

have also been shown to interact with muscarinic receptors, though the direct interaction of

trimethyl thiophosphate with these receptors is not well-documented.[11][12]

Conclusion
This technical guide has provided a detailed overview of the primary synthesis routes for

trimethyl thiophosphate, focusing on methods that are both common in laboratory settings

and relevant to industrial production. The provided experimental protocols and quantitative data

serve as a valuable resource for researchers and professionals in the field. The elucidation of

its biological activity, particularly its role as an acetylcholinesterase inhibitor and the distinct

toxicological profile of its isomers, highlights the importance of this compound in both

agrochemical and toxicological research. Further investigation into the specific molecular

interactions and signaling pathways affected by trimethyl thiophosphate will continue to be a

significant area of study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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